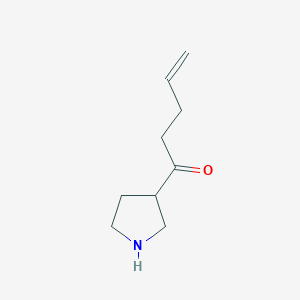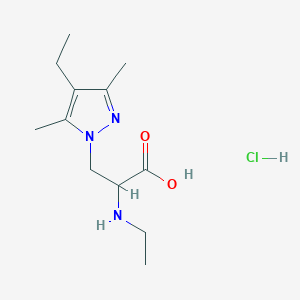
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene typically involves the bromination of 2-methylpropene followed by a substitution reaction with 2-chlorothiophene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under anhydrous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding hydrocarbons.
科学的研究の応用
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methylpropene
- 2-Chlorothiophene
- 3-Chloro-2-methylpropene
Uniqueness
3-(3-Bromo-2-methylpropyl)-2-chlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C8H10BrClS |
|---|---|
分子量 |
253.59 g/mol |
IUPAC名 |
3-(3-bromo-2-methylpropyl)-2-chlorothiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-11-8(7)10/h2-3,6H,4-5H2,1H3 |
InChIキー |
QRPVAMGUUFXCOF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(SC=C1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)




![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)





